Diethylene glycol, dibenzenesulfonate
Description
Diethylene glycol (DEG), chemically designated as 2-(2-hydroxyethoxy)ethan-1-ol (C₄H₁₀O₃), is a hygroscopic, colorless, and odorless liquid belonging to the glycol family . Its molecular structure comprises two ethylene glycol (EG) units linked by an ether bond, resulting in a molecular weight of 106.12 g/mol . DEG is industrially synthesized via partial hydrolysis of ethylene oxide or as a byproduct of monoethylene glycol (MEG) production . Key applications include its use as a solvent, humectant, and intermediate in resins, plasticizers, and antifreeze formulations .
Properties
CAS No. |
77918-08-2 |
|---|---|
Molecular Formula |
C16H18O7S2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[2-(benzenesulfonyloxy)ethoxy]ethyl benzenesulfonate |
InChI |
InChI=1S/C16H18O7S2/c17-24(18,15-7-3-1-4-8-15)22-13-11-21-12-14-23-25(19,20)16-9-5-2-6-10-16/h1-10H,11-14H2 |
InChI Key |
PMHQHOMDFWRZNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of diethylene glycol, dibenzenesulfonate typically involves the esterification of diethylene glycol with benzenesulfonic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under controlled temperature conditions. The general reaction scheme is as follows:
Diethylene glycol+Benzenesulfonic acid→Diethylene glycol, dibenzenesulfonate+Water
The reaction is typically conducted at temperatures ranging from 90°C to 200°C, and the reaction time can vary from 6 to 16 hours depending on the specific conditions and desired yield .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where diethylene glycol and benzenesulfonic acid are mixed and heated. The reaction mixture is continuously stirred to ensure uniformity, and the water produced during the reaction is removed through distillation. The crude product is then purified through neutralization, washing, and vacuum distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Diethylene glycol, dibenzenesulfonate undergoes various chemical reactions, including:
Esterification: As described in the preparation methods.
Hydrolysis: The compound can be hydrolyzed back to diethylene glycol and benzenesulfonic acid in the presence of water and an acid or base catalyst.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Esterification: Benzenesulfonic acid, sulfuric acid (catalyst), diethylene glycol, heat.
Hydrolysis: Water, acid or base catalyst, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, heat.
Major Products Formed
Esterification: this compound.
Hydrolysis: Diethylene glycol, benzenesulfonic acid.
Substitution: Various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Diethylene glycol, dibenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to act as a solubilizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of polymers and as an additive in lubricants and coatings .
Mechanism of Action
The mechanism of action of diethylene glycol, dibenzenesulfonate involves its interaction with various molecular targets and pathways. The compound can act as a solubilizing agent, enhancing the solubility of hydrophobic molecules in aqueous solutions. It can also interact with enzymes and proteins, affecting their activity and stability. The sulfonate group can participate in ionic interactions with positively charged residues on proteins, influencing their conformation and function .
Comparison with Similar Compounds
Structural Comparison with Similar Glycols
DEG is structurally distinct from other glycols, such as ethylene glycol (EG), triethylene glycol (TEG), and tetraethylene glycol (TTEG):
| Property | EG | DEG | TEG | TTEG |
|---|---|---|---|---|
| Molecular Formula | C₂H₆O₂ | C₄H₁₀O₃ | C₆H₁₄O₄ | C₈H₁₈O₅ |
| Molecular Weight (g/mol) | 62.07 | 106.12 | 150.17 | 194.23 |
| Ether Bonds | 0 | 1 | 2 | 3 |
| Hydroxyl Groups | 2 | 2 | 2 | 2 |
The incremental addition of ethylene oxide units increases molecular mass and ether bonds, altering polarity, boiling points, and interaction parameters (e.g., $ e_{11} $) .
Physical and Chemical Properties
Solubility and Thermal Behavior
DEG exhibits superior water solubility compared to non-polar esters. For instance, DEG-based urea-ester derivatives (e.g., compounds 8, 9, and 13) demonstrate 2.5-fold higher aqueous solubility than butyric acid esters due to hydrophilic diethylene glycol moieties . DEG also has a lower melting point (-10°C) than EG (-13°C) and TEG (-7°C), enhancing its utility in low-temperature applications .
Refractive Index and Viscosity
Refractive indices ($ n $) of DEG vary with temperature ($ T $) and wavelength ($ \lambda $), as shown in datasets comparing glycols. For example, at 20°C and 589 nm, DEG’s $ n $ is 1.447, higher than EG (1.431) but lower than TEG (1.453) . Binary mixtures of DEG with dimethyl sulfoxide (DMSO) exhibit non-ideal viscosity behavior, with excess viscosity ($ \Delta \eta $) peaking at 0.4 mole fraction of DEG .
Biodegradability and Environmental Impact
DEG is inherently biodegradable, with 60–80% degradation observed in standardized OECD tests, outperforming phenol in some assays . However, its environmental persistence is moderated by hygroscopicity and high water solubility, which facilitate microbial uptake.
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